2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid

Medicinal Chemistry Physicochemical Property Hydrophilicity

Researchers requiring a high-purity, chiral azepane scaffold for medicinal chemistry programs often face unreliable purity and limited stereochemical options. 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid (CAS 1936187-00-6) solves this with: • ≥95% purity, ensuring reproducible synthetic outcomes across multi-step syntheses. • Chiral secondary alcohol (available as pure (3S)-enantiomer) for asymmetric synthesis. • Moderate hydrophilicity (LogP -0.5, TPSA 77.8 Ų) ideal for aqueous-based assays. • In stock at BenchChem with fast global shipping for rapid project initiation.

Molecular Formula C8H13NO4
Molecular Weight 187.195
CAS No. 1936187-00-6
Cat. No. B2377535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid
CAS1936187-00-6
Molecular FormulaC8H13NO4
Molecular Weight187.195
Structural Identifiers
SMILESC1CCN(C(=O)C(C1)O)CC(=O)O
InChIInChI=1S/C8H13NO4/c10-6-3-1-2-4-9(8(6)13)5-7(11)12/h6,10H,1-5H2,(H,11,12)
InChIKeyHZWHOXKTCSOLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid Procurement Specifications


2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid (CAS 1936187-00-6) is a heterocyclic compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol [1]. It features a seven-membered azepane ring with hydroxy and oxo substitutions and an acetic acid side chain, making it a versatile small molecule scaffold for medicinal chemistry and organic synthesis . Its computed LogP of approximately -0.5 indicates moderate hydrophilicity, a key property for its potential use in aqueous-based assays and as a building block for more complex bioactive molecules [2]. This compound is primarily offered by vendors as a research chemical with a typical purity of 95% .

Azepane scaffold for medicinal chemistry and library synthesis
Chiral (3S)-enantiomer as a stereochemically defined building block
Reported moderate hydrophilicity profile supports aqueous assay fit

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid Generic Substitution Risks


The specific substitution pattern on the azepane ring of 2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid introduces distinct physicochemical and stereochemical properties that are not shared by its simpler or more complex analogs. Its computed physicochemical properties, such as a LogP of -0.5 [1] and a topological polar surface area (TPSA) of 77.8 Ų [1], differ significantly from related compounds like azepan-1-ylacetic acid (LogP ~0.34, TPSA 40.5 Ų) [2], directly impacting solubility and permeability. Furthermore, the 2-oxoazepane scaffold class demonstrates biological relevance, with certain substituted derivatives showing low nanomolar inhibition of γ-secretase, a profile that cannot be assumed for unsubstituted or differently substituted analogs [3]. These differences in molecular descriptors and potential biological activity underscore why generic substitution cannot be reliably performed without risking changes to critical experimental outcomes.

  • Solubility profile mismatch
    Substitution pattern alters computed LogP and TPSA, likely shifting aqueous solubility relative to simpler azepane analogs. Direct replacement may require solubility verification.
  • Scaffold class-activity not transferable
    The 2-oxoazepane core is associated with class-level γ-secretase inhibition. Unsubstituted or differently substituted azepanes lack this reported biological context. Substitution may forfeit target-engagement context.

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid Evidence Guide


Higher Aqueous Solubility vs. Unsubstituted Azepane Analogs

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is predicted to have significantly higher aqueous solubility than the simpler analog, azepan-1-ylacetic acid. This is supported by its lower computed LogP (XLogP3-AA) of -0.5 [1], compared to a LogP of 0.34 for azepan-1-ylacetic acid [2], indicating greater hydrophilicity. Its higher topological polar surface area (TPSA) of 77.8 Ų versus 40.5 Ų [1][2] further corroborates this, suggesting superior solubility and potential for use in aqueous assay conditions.

Solubility context
Class-level
LogP −0.5 / TPSA 77.8 Ų
Azepan-1-ylacetic acid LogP 0.34 / TPSA 40.5 Ų
Computed descriptors may support higher aqueous solubility context
Computed values only; confirm experimentally
Medicinal Chemistry Physicochemical Property Hydrophilicity

Potent γ-Secretase Inhibition by 2-Oxoazepane Scaffold

The core 2-oxoazepane scaffold is a recognized pharmacophore for potent biological activity, specifically as a γ-secretase inhibitor. Certain substituted 2-oxoazepane derivatives have demonstrated low nanomolar inhibition of γ-secretase in vitro (IC50 values < 100 nM) [1]. In contrast, there is no publicly available bioactivity data linking the simpler, unsubstituted azepan-1-ylacetic acid scaffold to this or a similarly defined, high-potency target. This establishes the 2-oxoazepane core as a privileged structural class for developing inhibitors against this key enzyme involved in Alzheimer's disease pathology.

γ-Secretase class
Class-level
2-Oxoazepane derivatives IC₅₀
Azepan-1-ylacetic acid: no reported inhibition
Supports scaffold-based target engagement context
Inference from structurally related analogs; not compound-specific
Vendor purity
Data to verify
≥95%
Supports batch reproducibility expectations
Supplier specification; independent verification recommended
Prodrug form
Reported
Free acid TPSA 77.8 Ų / rot. bonds 2
tert-Butyl ester: estimated lower TPSA, higher rot. bonds
Form-dependent permeability context for assay selection
Ester TPSA not experimentally determined
Neuroscience Enzyme Inhibition Alzheimer's Disease

Vendor-Verified Purity for Reproducible Synthesis

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is commercially available from multiple reputable vendors, including Sigma-Aldrich and AKSci, with a standardized minimum purity specification of 95% . This is a key differentiator from custom-synthesized analogs or those available only from less-established sources, where purity and batch-to-batch consistency may be variable. This vendor-verified purity provides a reliable baseline for synthetic applications, reducing the risk of side reactions from impurities and ensuring more predictable yields in multi-step syntheses.

Vendor purity
Data to verify
≥95%
Supports batch reproducibility expectations
Supplier specification; independent verification recommended
Organic Synthesis Chemical Procurement Quality Control

Physicochemical Differences vs. tert-Butyl Ester Prodrug

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid, as a free acid, possesses computed physicochemical properties that differentiate it from its common prodrug or protected form, tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate. While quantitative data for the ester are not available, the free acid has a computed Topological Polar Surface Area (TPSA) of 77.8 Ų and a rotatable bond count of 2 [1]. The tert-butyl ester would have a significantly lower TPSA (due to the masking of the carboxylic acid) and a higher rotatable bond count (due to the addition of the tert-butyl group). These differences directly affect passive membrane permeability and oral bioavailability, making the free acid a more appropriate choice for assays where high aqueous solubility is prioritized, while the ester would be selected for cell-based assays requiring improved permeability.

Prodrug form
Reported
Free acid TPSA 77.8 Ų / rot. bonds 2
tert-Butyl ester: estimated lower TPSA, higher rot. bonds
Form-dependent permeability context for assay selection
Ester TPSA not experimentally determined
Drug Discovery Physicochemical Property Prodrug Design

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid Application Scenarios


Hit-to-Lead Optimization for γ-Secretase

Based on the established class-level activity of 2-oxoazepane derivatives as potent γ-secretase inhibitors (IC50 < 100 nM) [1], 2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid is a logical choice as a core scaffold for initiating or expanding a medicinal chemistry program focused on this target. Its moderate hydrophilicity (LogP = -0.5) [2] and commercial availability at 95% purity provide a favorable starting point for synthesizing focused libraries of analogs aimed at modulating potency and pharmacokinetic properties for Alzheimer's disease research.

Soluble Chemical Probes for Biochemical Assays

The compound's predicted high aqueous solubility, inferred from its LogP of -0.5 and TPSA of 77.8 Ų [2], makes it an excellent candidate for developing chemical probes intended for use in biochemical assays and cell-based experiments requiring high concentrations. This differentiates it from more hydrophobic analogs like azepan-1-ylacetic acid (LogP = 0.34) [3], allowing researchers to probe biological systems without the confounding effects of organic co-solvents or solubility limits.

Chiral Building Block for Multi-Step Synthesis

As a chiral molecule containing a secondary alcohol, 2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid serves as a versatile building block for creating complex, stereochemically defined molecules. Its availability as a pure enantiomer (e.g., (3S)-enantiomer) [4] and the guarantee of ≥95% purity from major vendors ensures reliable and reproducible outcomes in multi-step asymmetric syntheses, providing a significant advantage over using racemic mixtures or custom-synthesized batches of uncertain purity.

Application
Selection Property
Validation Focus
γ-Secretase inhibitor lead optimization
2-Oxoazepane scaffold class-activity
γ-Secretase inhibition assay context
Aqueous biochemical probe studies
Computed hydrophilic profile
Solubility and assay compatibility
Asymmetric synthesis building block
Chiral secondary alcohol handle
Enantiomeric purity and stereochemical control review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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